molecular formula C5H11NS B6259329 2-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers CAS No. 1934751-35-5

2-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers

Cat. No.: B6259329
CAS No.: 1934751-35-5
M. Wt: 117.22 g/mol
InChI Key: WCVZXNMUFFJJIA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclobutan-1-amine, a mixture of diastereomers, is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and an amine group

Properties

CAS No.

1934751-35-5

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

2-methylsulfanylcyclobutan-1-amine

InChI

InChI=1S/C5H11NS/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3

InChI Key

WCVZXNMUFFJJIA-UHFFFAOYSA-N

Canonical SMILES

CSC1CCC1N

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors. For instance, a [2+2] cycloaddition reaction of alkenes can be employed.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of cyclobutanone with methylthiolate anion.

    Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate.

Industrial Production Methods

Industrial production of 2-(methylsulfanyl)cyclobutan-1-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

2-(Methylsulfanyl)cyclobutan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is used in the development of novel materials with unique electronic and mechanical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)cyclopentan-1-amine: Similar structure but with a five-membered ring.

    2-(Methylsulfanyl)cyclohexan-1-amine: Similar structure but with a six-membered ring.

    2-(Ethylsulfanyl)cyclobutan-1-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(Methylsulfanyl)cyclobutan-1-amine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in mechanistic studies.

Biological Activity

2-(Methylsulfanyl)cyclobutan-1-amine, a compound characterized by its unique cyclobutane structure and the presence of a methylsulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(methylsulfanyl)cyclobutan-1-amine is typically represented as C5H11NSC_5H_{11}NS. The compound exists as a mixture of diastereomers, which can significantly influence its biological activity due to differences in spatial arrangement.

Property Value
Molecular Weight115.21 g/mol
Melting PointNot specified
SolubilityVaries with isomer

The biological activity of 2-(methylsulfanyl)cyclobutan-1-amine is primarily attributed to its interactions with various enzymes and receptors. The presence of the methylsulfanyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. This compound may act as an inhibitor or modulator of specific pathways, influencing cellular processes such as proliferation and apoptosis.

Interaction Studies

Recent studies have indicated that 2-(methylsulfanyl)cyclobutan-1-amine exhibits potential interactions with:

  • Enzymes : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : The compound has shown affinity towards various receptor types, which could lead to therapeutic applications in treating conditions such as cancer or metabolic disorders.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of 2-(methylsulfanyl)cyclobutan-1-amine on cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting potential anticancer properties.
    • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).
    • IC50 Values : Indicated effective concentrations for inducing apoptosis.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of the compound against various pathogens. The results showed moderate activity against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents.
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(methylsulfanyl)cyclobutan-1-amine, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amineEthoxy group additionEnhanced receptor binding
3-(2-(Methylsulfanyl)ethyl)cyclobutan-1-amineDifferent substitution patternVariable anticancer activity

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